molecular formula C9H16O3 B2887173 Methyl 2-(3-hydroxycyclohexyl)acetate CAS No. 86576-86-5

Methyl 2-(3-hydroxycyclohexyl)acetate

Cat. No.: B2887173
CAS No.: 86576-86-5
M. Wt: 172.224
InChI Key: DERCSYDJGONUOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-hydroxycyclohexyl)acetate can be synthesized through several methods. One common synthetic route involves the reduction of methyl 2-(3-oxocyclohexyl)acetate using sodium borohydride in a mixture of tetrahydrofuran (THF) and ethanol . The reaction is typically carried out at temperatures between 0-20°C for about one hour. The reaction mixture is then quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic extracts are washed with brine, dried with sodium sulfate, filtered, and evaporated to yield the crude product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields methyl 2-(3-oxocyclohexyl)acetate.

    Reduction: Reduction of the ester group yields 2-(3-hydroxycyclohexyl)ethanol.

    Substitution: Substitution of the hydroxyl group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-hydroxycyclohexyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxycyclohexyl)acetate depends on the specific context in which it is used. In general, its chemical reactivity is influenced by the presence of the hydroxyl and ester functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and esterification, which can alter the compound’s properties and interactions with other molecules.

Comparison with Similar Compounds

Methyl 2-(3-hydroxycyclohexyl)acetate can be compared with similar compounds such as:

    Methyl 2-(3-oxocyclohexyl)acetate: This compound is a precursor in the synthesis of this compound and has a ketone functional group instead of a hydroxyl group.

    2-(3-hydroxycyclohexyl)ethanol: This compound is a reduction product of this compound and has an alcohol functional group instead of an ester group.

The uniqueness of this compound lies in its combination of a cyclohexane ring, hydroxyl group, and acetate ester, which provides it with distinct chemical properties and reactivity .

Properties

IUPAC Name

methyl 2-(3-hydroxycyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERCSYDJGONUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(3-Oxo-cyclohexyl)-acetic acid methyl ester (240 mg, 1.39 mmol) was dissolved in 5 ml THF and 5 ml ethanol and cooled to 0-5° C. Sodium borohydride (79 mg, 2.09 mmol) was added and the reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was quenched with saturated NaHCO3-solution and extracted three times with ethyl acetate. The organic extracts were washed with brine, dried with sodium sulfate, filtered and evaporated. The crude product (240 mg, 100%) was obtained as a light yellow oil and used without any further purification for the next step.
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
79 mg
Type
reactant
Reaction Step Three
Yield
100%

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